N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-4-(pyrrolidin-1-ylsulfonyl)benzamide

Description

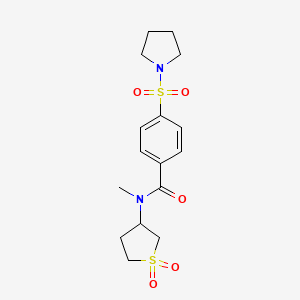

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-4-(pyrrolidin-1-ylsulfonyl)benzamide is a benzamide derivative characterized by a sulfonamide-substituted aromatic core, a methylated tetrahydrothiophene-1,1-dioxide moiety, and a pyrrolidine sulfonyl group. The benzamide scaffold is widely utilized in medicinal chemistry due to its versatility in modulating pharmacokinetic and pharmacodynamic properties. Key structural features include:

- Tetrahydrothiophene-1,1-dioxide: A sulfone-containing heterocycle that improves solubility and metabolic stability compared to non-oxidized analogs.

This compound’s design aligns with strategies to balance lipophilicity and polarity, critical for oral bioavailability and central nervous system penetration.

Properties

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-N-methyl-4-pyrrolidin-1-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O5S2/c1-17(14-8-11-24(20,21)12-14)16(19)13-4-6-15(7-5-13)25(22,23)18-9-2-3-10-18/h4-7,14H,2-3,8-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHEDHMSRTJFGSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCS(=O)(=O)C1)C(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-4-(pyrrolidin-1-ylsulfonyl)benzamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a unique molecular structure characterized by:

- Tetrahydrothiophene ring : Contributes to the compound's reactivity and biological interactions.

- Pyrrolidine moiety : Enhances solubility and potential receptor binding.

- Sulfonamide group : Known for its role in various biological activities.

The molecular formula of the compound is , with a molecular weight of approximately 320.4 g/mol.

Target Interactions

Research indicates that this compound primarily interacts with G protein-gated inwardly rectifying potassium (GIRK) channels . The activation of these channels can lead to:

- Modulation of neuronal excitability.

- Potential therapeutic effects in conditions such as epilepsy and anxiety disorders.

Pharmacological Effects

The compound has been evaluated for various biological activities, including:

- Neuroleptic Activity : Similar compounds have shown significant neuroleptic effects. For instance, derivatives have been tested for their ability to inhibit apomorphine-induced stereotyped behaviors in animal models, suggesting potential applications in treating psychotic disorders .

- Anti-inflammatory Properties : Studies on related compounds indicate that they can inhibit osteoclastogenesis, which is crucial for managing inflammatory bone diseases like rheumatoid arthritis. This effect is mediated through the inhibition of specific transcription factors involved in inflammation .

- Cytotoxicity : Initial screenings have suggested that the compound may exhibit cytotoxic effects against certain cancer cell lines, warranting further investigation into its anticancer potential.

In Vitro Studies

In vitro studies have demonstrated that this compound effectively modulates ion channel activity, impacting cellular excitability and signaling pathways associated with pain perception and mood regulation.

In Vivo Studies

Animal model studies have shown promising results regarding the compound's ability to reduce symptoms associated with anxiety and depression. For example:

- Behavioral Tests : Administration of the compound in rodent models resulted in decreased anxiety-like behavior in elevated plus maze tests.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| N-(3-fluorophenyl)-6-(furan-2-yl)-3-methyl-pyrazolo[3,4-b]pyridine | C15H14F2N4O2 | Contains a furan ring; potential anti-cancer properties |

| N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-pyrazol-5-yl)-2-(naphthalen-1-yl)acetamide | C20H22N2O2S | Incorporates naphthalene moiety; enhanced lipophilicity |

| 5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-yllmethyl)-2-(propylsulfanyl)pyrimidine | C18H21ClN2O2S | Features chlorinated pyrimidine structure; potential antibacterial activity |

Comparison with Similar Compounds

N-Alkyl Substitution

Sulfonamide Variations

- Pyrrolidinylsulfonyl (Target) : The pyrrolidine ring’s conformational flexibility may improve binding to enzymes with deep active sites (e.g., kinases).

Core Heterocycles

- Tetrahydrothiophene-1,1-dioxide (Target): The sulfone group increases polarity and hydrogen-bond acceptor capacity compared to non-oxidized thiophene derivatives, improving solubility and target affinity .

- Chromen-4-one ( compound) : A fused aromatic system in ’s pyrazolopyrimidine derivative suggests divergent applications (e.g., kinase inhibition) but complicates synthetic accessibility .

Research Findings and Hypotheses

While specific biological data for the target compound are unavailable in the provided evidence, structural comparisons permit the following inferences:

- Solubility: The target’s sulfone and pyrrolidine groups likely confer higher aqueous solubility than the brominated or propargyl analogs, critical for intravenous formulations.

- Metabolic Stability : N-methyl substitution may reduce cytochrome P450-mediated oxidation compared to N-propyl, as seen in related compounds .

- Target Selectivity : The pyrrolidinylsulfonyl group could favor inhibition of serine proteases or carbonic anhydrases, whereas dichlorothiophene sulfonamides may target bacterial enzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.